molecular formula C17H18N2O4S B2990694 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide CAS No. 393125-01-4

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide

Cat. No. B2990694
CAS RN: 393125-01-4
M. Wt: 346.4
InChI Key: QEOBQSSDZWICIO-UHFFFAOYSA-N
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Description

“4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide” is an organic compound. It contains a morpholine ring, which is a common motif in many pharmaceuticals and biologically active compounds . The morpholine ring is attached to a phenyl group through a sulfonyl linkage .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds structurally related to 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide have been investigated for their inhibitory effects on carbonic anhydrases, which are enzymes pivotal in various physiological processes including respiration, acid-base balance, and carbon dioxide transport. For example, aromatic sulfonamides have been prepared and assayed as inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations and demonstrating selectivity among different isoenzymes (Supuran et al., 2013) (Supuran, Maresca, Gregáň, & Remko, 2013).

Antibiotic Modulation

Morpholine derivatives have shown potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria. Research indicates that 4-(Phenylsulfonyl) morpholine enhances the efficacy of certain antibiotics, suggesting its role in overcoming bacterial resistance mechanisms (Oliveira et al., 2015) (Oliveira et al., 2015).

Structural and Molecular Insights

Investigations into the crystal and molecular structure of related sulfonamides and their hydrochloride salts have provided valuable insights into their conformational behavior and potential interactions with biological molecules. These studies highlight the importance of intramolecular hydrogen bonding and its influence on molecular conformation (Remko et al., 2010) (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antimicrobial Activity

The synthesis and evaluation of morpholine-derived benzenesulphonamides have demonstrated their in vitro antibacterial activity against various bacterial strains. These studies have shed light on the potential of these compounds as antimicrobial agents, providing a basis for further development in this area (Ahmed et al., 2021) (Ahmed, Ugwu, Simon, & Oluwasola, 2021).

Antidepressant Properties

Research into compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) has explored their synthesis and potential antidepressant properties. These studies contribute to understanding the chemical pathways for synthesizing potential therapeutic agents (Donskaya et al., 2004) (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Mechanism of Action

Target of Action

The primary target of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by the generation of cGMP .

Mode of Action

The compound interacts with sGC in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, and this activation is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation of sGC by this compound is potentiated by the heme-iron oxidants .

Biochemical Pathways

The activation of sGC by 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide affects the NO-cGMP pathway . This leads to an increase in cGMP levels, which in turn can induce vasorelaxation and phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Pharmacokinetics

The compound’s ability to activate sgc in different preparations and its effects on vascular tissues suggest that it may have good bioavailability .

Result of Action

The activation of sGC by 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide leads to various physiological responses. These include an increase in cGMP levels in cultured rat aortic smooth muscle cells, vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . In addition, it elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Action Environment

The action, efficacy, and stability of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide can be influenced by various environmental factors. For instance, the presence of heme-iron oxidants potentiates the activation of sGC by this compound . .

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOBQSSDZWICIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide

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